

Technical Whitepaper: 5-Chloro-1H-indole-2-carbohydrazide

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Compound of Interest

Compound Name: 5-chloro-1H-indole-2-carbohydrazide

CAS No.: 20948-67-8

Cat. No.: B3031235

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A Privileged Scaffold for Antimicrobial and Anticancer Drug Discovery

Part 1: Executive Summary

5-Chloro-1H-indole-2-carbohydrazide (CAS 20948-67-8) represents a high-value "privileged scaffold" in medicinal chemistry. Distinguished by the indole core's rigidity and the 5-position chlorine atom's lipophilic modulation, this compound serves as a critical intermediate for synthesizing diverse heterocyclic libraries. Its primary utility lies in its capacity to undergo cyclization into 1,3,4-oxadiazoles and 1,2,4-triazoles, or condensation to form Schiff bases—moieties historically validated for broad-spectrum antimicrobial, antiviral, and anticancer activities.^[1] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in modern drug development.

Part 2: Chemical Identity & Physicochemical Profile^{[1][2][3][4]}

The 5-chloro substituent enhances the lipophilicity (LogP) of the indole core compared to the unsubstituted parent, potentially improving membrane permeability—a critical factor in drug design (Lipinski's Rule of 5).

Property	Specification
Chemical Name	5-Chloro-1H-indole-2-carbohydrazide
CAS Number	20948-67-8
Molecular Formula	C ₉ H ₈ ClN ₃ O
Molecular Weight	209.63 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF; Sparingly soluble in MeOH/EtOH; Insoluble in water
Melting Point	>230 °C (Decomposes)
Key Functional Groups	Indole NH (H-bond donor), Carbohydrazide (Nucleophile), 5-Cl (Lipophilic/Electronic modulator)

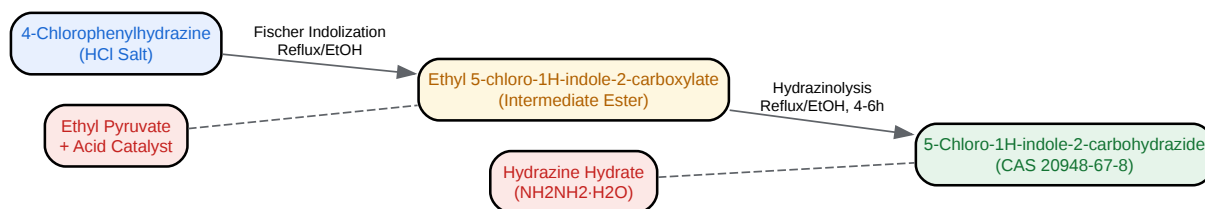
Part 3: Synthetic Pathways & Manufacturing

The synthesis of **5-chloro-1H-indole-2-carbohydrazide** typically follows a robust two-step sequence starting from commercially available 4-chlorophenylhydrazine.

Core Synthesis Workflow

- Fischer Indole Cyclization: Reaction of 4-chlorophenylhydrazine with ethyl pyruvate yields the ethyl ester intermediate.
- Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate yields the target carbohydrazide.

Visualization: Synthetic Route (Graphviz)



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Figure 1: Step-wise synthesis of **5-chloro-1H-indole-2-carbohydrazide** from 4-chlorophenylhydrazine.

Part 4: Experimental Protocols

Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate (Precursor)

Rationale: The Fischer indole synthesis is chosen for its regioselectivity and scalability.

- Reactants: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (10 mmol) in absolute ethanol (30 mL).
- Catalysis: Add 3-5 drops of concentrated sulfuric acid or polyphosphoric acid (PPA).
- Reaction: Reflux the mixture for 3–5 hours. Monitor consumption of hydrazine via TLC (System: Hexane:EtOAc 7:3).
- Work-up: Cool to room temperature. Pour onto crushed ice. The precipitate (ester) is filtered, washed with water, and recrystallized from ethanol.
- Validation: Confirm structure via ¹H NMR (Presence of ethyl quartet ~4.3 ppm and triplet ~1.3 ppm).

Synthesis of 5-Chloro-1H-indole-2-carbohydrazide (Target)

Rationale: Hydrazinolysis converts the ester to the hydrazide under mild conditions, preserving the indole ring integrity.

- Setup: Suspend Ethyl 5-chloro-1H-indole-2-carboxylate (5 mmol) in absolute ethanol (20 mL).
- Addition: Add Hydrazine hydrate (99%, 25 mmol, 5 equiv) dropwise. Note: Excess hydrazine drives the equilibrium forward.
- Reflux: Heat to reflux (approx. 78 °C) for 6–10 hours. The solid may initially dissolve and then reprecipitate as the product forms.
- Isolation: Cool the reaction mixture to 0 °C. Filter the resulting solid.
- Purification: Wash the cake with cold ethanol (2 x 5 mL) and ether to remove unreacted hydrazine. Recrystallize from ethanol/DMF if necessary.
- Characterization:
 - IR (KBr): Look for doublet -NH₂ peaks (3300-3200 cm⁻¹) and Amide I carbonyl (1650 cm⁻¹).
 - ¹H NMR (DMSO-d₆): Indole NH (s, ~11.8 ppm), CONH (s, ~9.8 ppm), NH₂ (br s, ~4.5 ppm).

Part 5: Applications in Drug Discovery

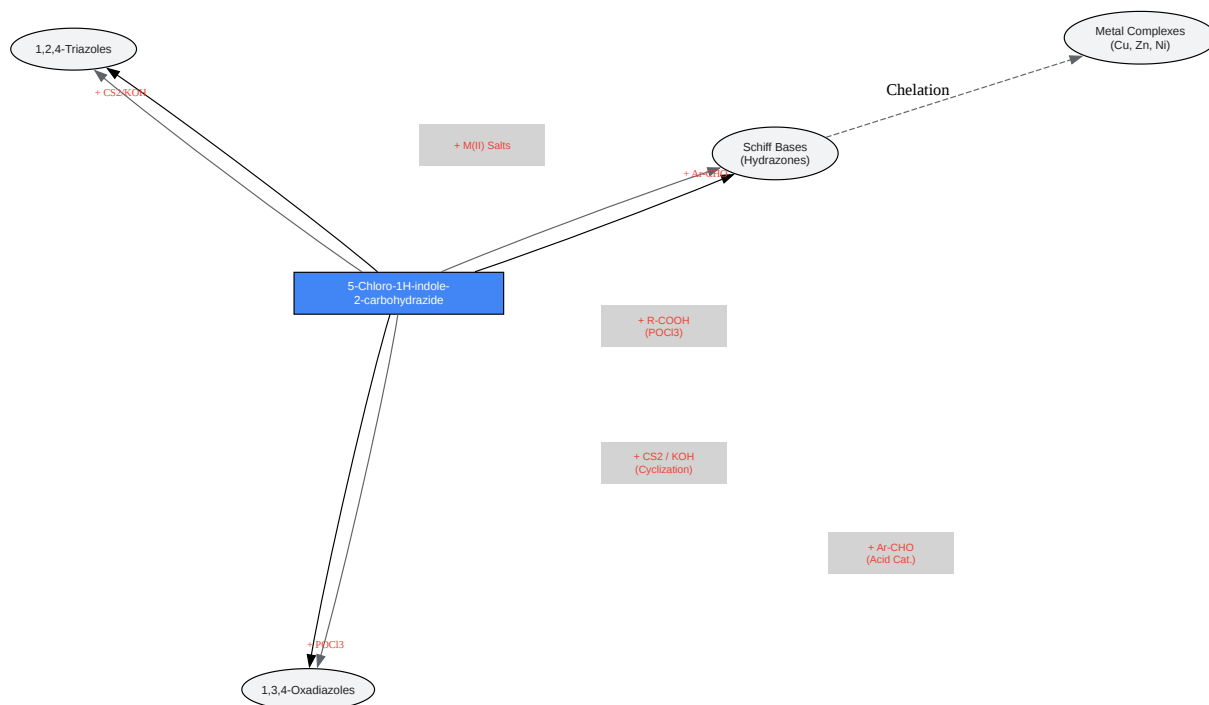
The carbohydrazide moiety acts as a "chemical chameleon," capable of transforming into various pharmacophores.

Structural Activity Relationships (SAR)

- Schiff Bases (Hydrazones): Condensation with aromatic aldehydes creates an azomethine linker (-CH=N-), crucial for binding to metal ions or intercalating DNA.
- Heterocyclization: Cyclization with CS₂/KOH yields 1,3,4-oxadiazole-2-thiols, known for potent antifungal activity.

- Nur77 Modulation: Derivatives of this scaffold have been identified as modulators of the Nur77 nuclear receptor, inducing apoptosis in hepatocellular carcinoma cells.[2]

Visualization: Downstream Reactivity (Graphviz)



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Figure 2: Divergent synthesis of pharmacologically active heterocycles from the core scaffold.

Part 6: Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it should be handled with the same rigor as analogous indole-hydrazides.

- Hazard Statements (GHS):
 - H302: Harmful if swallowed.[3][4][5]
 - H315/H319: Causes skin and serious eye irritation.[3][5]
 - H335: May cause respiratory irritation.[4][5]
- Handling: Always manipulate within a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as hydrazides can oxidize over time.

References

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- Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed. Highlights the anticancer application of this specific scaffold.[7]
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI Molecules. Provides crystallographic data and detailed synthetic protocols for the hydrazide formation.

- Safety Data Sheet: 5-Chloroindole-2-carboxylic acid. Fisher Scientific. Provides safety baseline for the precursor acid.

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